molecular formula C8H18N2O B1423245 1-Methyl-4-methoxy-piperidine-4-methylamine CAS No. 1082040-37-6

1-Methyl-4-methoxy-piperidine-4-methylamine

Cat. No.: B1423245
CAS No.: 1082040-37-6
M. Wt: 158.24 g/mol
InChI Key: VJFLNKMDUMIZLW-UHFFFAOYSA-N
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Description

1-Methyl-4-methoxy-piperidine-4-methylamine is a chemical compound with the molecular formula C8H18N2O and a molecular weight of 158.24 g/mol. It is also known by its IUPAC name, (4-methoxy-1-methylpiperidin-4-yl)methanamine. This compound is a derivative of piperidine, a six-membered heterocyclic amine, and features both methoxy and methylamine functional groups.

Preparation Methods

The synthesis of 1-Methyl-4-methoxy-piperidine-4-methylamine can be achieved through various synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach includes the Ugi reaction, which is a multi-component reaction that forms piperidine derivatives . Industrial production methods often involve large-scale synthesis in cGMP (current Good Manufacturing Practice) workshops, ensuring high purity and quality.

Chemical Reactions Analysis

1-Methyl-4-methoxy-piperidine-4-methylamine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the methoxy or methylamine groups are replaced by other functional groups .

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions vary based on the specific conditions and reagents used.

Scientific Research Applications

1-Methyl-4-methoxy-piperidine-4-methylamine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and heterocycles.

    Biology: It serves as a building block for the synthesis of biologically active molecules, including pharmaceuticals.

    Medicine: This compound is involved in the development of drugs targeting specific biological pathways.

    Industry: It is used in the production of polymers, solvents, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Methyl-4-methoxy-piperidine-4-methylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity . This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

1-Methyl-4-methoxy-piperidine-4-methylamine can be compared with other similar compounds, such as:

    4-Methylpiperidine: A simpler derivative of piperidine with a methyl group at the 4-position.

    N-Methyl-4-piperidone: A related compound with a ketone functional group.

    1-Methyl-4-piperidinyl)methanamine: Another derivative with a similar structure but different functional groups.

The uniqueness of this compound lies in its combination of methoxy and methylamine groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

(4-methoxy-1-methylpiperidin-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-10-5-3-8(7-9,11-2)4-6-10/h3-7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJFLNKMDUMIZLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)(CN)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10694616
Record name 1-(4-Methoxy-1-methylpiperidin-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10694616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082040-37-6
Record name 1-(4-Methoxy-1-methylpiperidin-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10694616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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